Lidorestat - 245116-90-9

Lidorestat

Catalog Number: EVT-272917
CAS Number: 245116-90-9
Molecular Formula: C18H11F3N2O2S
Molecular Weight: 376.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lidorestat (systematic name: 3-[(4,5,7-trifluorobenzo[d]thiazol-2-yl)methyl]-1H-indole-1-acetic acid) is a synthetic organic compound belonging to the class of aldose reductase inhibitors (ARIs). [, ] It has been primarily investigated for its potential therapeutic role in treating chronic diabetic complications. [] Lidorestat acts by selectively inhibiting the enzyme aldose reductase, which plays a key role in the polyol pathway of glucose metabolism. [, ]

Molecular Structure Analysis

Lidorestat exerts its biological activity by selectively inhibiting aldose reductase. [, , ] This enzyme catalyzes the conversion of glucose to sorbitol in the polyol pathway. [] In hyperglycemic conditions, such as those experienced in diabetes, increased glucose flux through the polyol pathway leads to sorbitol accumulation in tissues, contributing to the development of diabetic complications. [, ] By inhibiting aldose reductase, lidorestat reduces sorbitol accumulation and mitigates the damaging effects of hyperglycemia in various tissues, including nerves, lenses, and kidneys. [, ]

Mechanism of Action
  • AKR1B1 vs. AKR1B10 Inhibition: Computational studies using lidorestat have provided insights into the selectivity mechanisms of aldose reductase inhibitors towards AKR1B1 (aldose reductase) over AKR1B10, a closely related enzyme. [] This understanding is crucial for designing safer and more effective inhibitors with minimal off-target effects.
Applications

Diabetic Complications:

  • Nerve and Lens Sorbitol Reduction: Lidorestat effectively lowers sorbitol levels in the nerves and lenses of diabetic rats. [] This reduction in sorbitol accumulation has been linked to improvements in nerve function and a decrease in the risk of cataract formation. []
  • Motor Nerve Conduction Velocity Improvement: In a diabetic intervention model, lidorestat demonstrated the ability to normalize polyol levels and significantly improve motor nerve conduction velocity deficits compared to untreated diabetic controls. [] This suggests its potential in mitigating diabetic neuropathy.
  • Plasma Fructose Regulation and Mortality Reduction: In a study using LDL receptor-deficient mice expressing human aldose reductase, lidorestat significantly reduced plasma fructose levels and improved survival rates in diabetic mice. [] This finding highlights the potential broader implications of aldose reductase inhibition beyond traditional diabetic complications.

Epalrestat

Compound Description: Epalrestat is a carboxylic acid derivative that acts as an aldose reductase inhibitor (ARI) []. It is currently the only commercially available ARI [].

Relevance: Epalrestat, like lidorestat, belongs to the carboxylic acid derivatives class of ARIs []. Both compounds target aldose reductase and are being investigated for their potential in managing diabetic complications.

Alrestatin

Compound Description: Alrestatin is a carboxylic acid derivative that functions as an ARI [].

Relevance: Similar to lidorestat, alrestatin falls under the carboxylic acid derivatives category of ARIs []. This structural similarity suggests a shared mechanism of action in inhibiting aldose reductase.

Zopolrestat

Compound Description: Zopolrestat is an ARI classified as a carboxylic acid derivative [].

Relevance: Zopolrestat shares a structural classification with lidorestat as a carboxylic acid derivative ARI [], indicating a potential for similar pharmacological properties.

Zenarestat

Compound Description: Zenarestat is categorized as a carboxylic acid derivative and acts as an ARI [].

Relevance: Both zenarestat and lidorestat are grouped as carboxylic acid derivative ARIs [], suggesting they might share similar mechanisms for inhibiting aldose reductase.

Ponalrestat

Compound Description: Ponalrestat belongs to the carboxylic acid derivatives class and functions as an ARI [].

Relevance: Ponalrestat, like lidorestat, is classified as a carboxylic acid derivative ARI []. This shared structural class implies a possible similarity in their interaction with aldose reductase.

Tolrestat

Compound Description: Tolrestat is a carboxylic acid derivative that exhibits ARI activity [].

Relevance: Tolrestat and lidorestat are both members of the carboxylic acid derivatives class of ARIs [], indicating a potential for shared structural features and mechanisms of action.

Sorbinil

Compound Description: Sorbinil is an ARI belonging to the spirohydantoins and related cyclic amides class []. It has been investigated in clinical trials and deemed safe for human use [].

Relevance: Sorbinil, although belonging to a different structural class than the carboxylic acid derivative lidorestat, shares the target of aldose reductase []. This highlights the diverse range of chemical structures that can effectively inhibit this enzyme.

Minalrestat

Compound Description: Minalrestat is classified as a spirohydantoin and related cyclic amide, exhibiting ARI activity [].

Relevance: Despite belonging to a different structural class than the carboxylic acid derivative lidorestat, minalrestat shares the same target, aldose reductase, demonstrating the diverse chemical structures capable of inhibiting this enzyme [].

Fidarestat

Compound Description: Fidarestat falls under the category of spirohydantoins and related cyclic amides and acts as an ARI [].

Relevance: Although fidarestat and lidorestat belong to different structural classes, with fidarestat being a spirohydantoin and lidorestat a carboxylic acid derivative, both compounds target aldose reductase [], showcasing the variety of chemical structures that can effectively inhibit this enzyme.

Ranirestat

Compound Description: Ranirestat is an ARI that has progressed to late-stage clinical trials and been found safe for human use [].

Relevance: Although the specific structural class of ranirestat isn't mentioned, its advancement to late-stage clinical trials as an ARI, similar to lidorestat, highlights its potential for managing diabetic complications [].

Ruboxistaurin

Compound Description: Ruboxistaurin is a compound being investigated as a potential treatment for diabetic microvascular complications [].

Relevance: While not directly an ARI like lidorestat, ruboxistaurin targets protein kinase C (PKC), another enzyme implicated in diabetic complications []. This highlights the exploration of various therapeutic targets for managing these complications.

Enzastaurin

Compound Description: Enzastaurin is under investigation as a potential therapeutic agent for diabetic microvascular complications [].

Relevance: Similar to ruboxistaurin, enzastaurin targets PKC instead of aldose reductase like lidorestat []. This emphasizes the diverse approaches being explored for addressing diabetic complications by targeting different pathways.

PKC 412

Compound Description: PKC 412 is being studied for its potential in treating diabetic microvascular complications [].

Relevance: Like other compounds in this list, PKC 412 targets PKC, not aldose reductase like lidorestat []. This emphasizes the exploration of alternative therapeutic targets for managing diabetic complications.

Candesartan Cilexetil

Compound Description: Candesartan cilexetil is being investigated as a possible treatment option for diabetic microvascular complications [].

Relevance: While not an ARI like lidorestat, candesartan cilexetil targets the renin-angiotensin system, which plays a role in diabetic complications []. This highlights the exploration of different pharmacological approaches for managing these complications.

Pyridoxamine

Compound Description: Pyridoxamine is under investigation as a potential treatment for diabetic microvascular complications [].

Relevance: While not directly inhibiting aldose reductase like lidorestat, pyridoxamine targets the formation of advanced glycation end products (AGEs), which are involved in diabetic complications []. This emphasizes the exploration of different mechanisms to address these complications.

Pegaptanib

Compound Description: Pegaptanib is being explored as a potential therapeutic agent for diabetic microvascular complications [].

Relevance: Unlike lidorestat, which is an ARI, pegaptanib is an anti-VEGF (vascular endothelial growth factor) therapy []. This highlights the investigation of different pathways and mechanisms for treating diabetic complications.

HAHE

Compound Description: HAHE is a selective inhibitor of aldose reductase (AKR1B1), and its selectivity profile against the closely related AKR1B10 isoform has been studied [].

Relevance: HAHE, like lidorestat, exhibits selectivity for AKR1B1 over AKR1B10, making it a valuable tool in understanding the structural features that govern selectivity within this enzyme family []. This knowledge is crucial for designing safer and more effective ARIs.

Properties

CAS Number

245116-90-9

Product Name

Lidorestat

IUPAC Name

2-[3-[(4,5,7-trifluoro-1,3-benzothiazol-2-yl)methyl]indol-1-yl]acetic acid

Molecular Formula

C18H11F3N2O2S

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C18H11F3N2O2S/c19-11-6-12(20)18-17(16(11)21)22-14(26-18)5-9-7-23(8-15(24)25)13-4-2-1-3-10(9)13/h1-4,6-7H,5,8H2,(H,24,25)

InChI Key

KYHVTMFADJNSGS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)O)CC3=NC4=C(C(=CC(=C4S3)F)F)F

Solubility

Soluble in DMSO

Synonyms

ALN-101; EML-676; IDD-676; IDD-000676-01; IDD-00067601; ALN101; EML676; IDD676; IDD00067601; IDD00067601; ALN 101; EML 676; IDD 676; IDD 000676 01; IDD 00067601

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)O)CC3=NC4=C(C(=CC(=C4S3)F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.